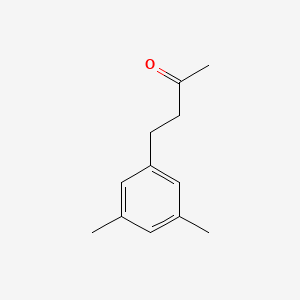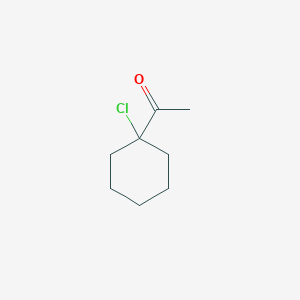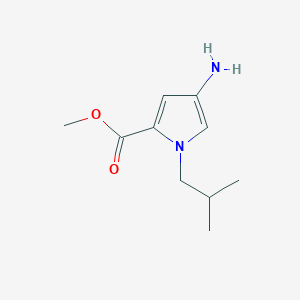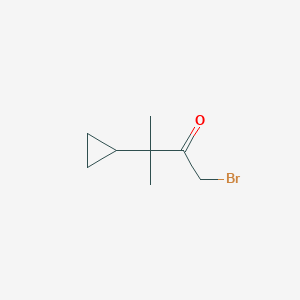
1-Bromo-3-cyclopropyl-3-methylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-cyclopropyl-3-methylbutan-2-one is an organic compound with the molecular formula C8H13BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to a carbon atom that is part of a cyclopropyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-3-cyclopropyl-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-cyclopropyl-3-methylbutan-2-one. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-cyclopropyl-3-methylbutan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in stoichiometric amounts.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents, often in solvents like ether or tetrahydrofuran (THF).
Oxidation: Performed in aqueous or organic solvents, depending on the oxidizing agent used, with careful control of temperature to avoid over-oxidation.
Major Products Formed
Nucleophilic Substitution: Produces substituted derivatives such as alcohols, amines, or thiols.
Reduction: Yields the corresponding alcohol, 3-cyclopropyl-3-methylbutan-2-ol.
Oxidation: Results in carboxylic acids or ketones, depending on the extent of oxidation.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-cyclopropyl-3-methylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-cyclopropyl-3-methylbutan-2-one depends on its reactivity with various biological and chemical targets. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s chemical properties. The specific molecular targets and pathways involved vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-cyclopropyl-3-methylbutan-2-one can be compared with other brominated ketones, such as:
1-Bromo-3-methylbutan-2-one: Lacks the cyclopropyl ring, making it less sterically hindered and more reactive in certain reactions.
1-Bromo-3,3-dimethylbutan-2-one: Features two methyl groups instead of a cyclopropyl ring, affecting its reactivity and steric properties.
The uniqueness of this compound lies in its cyclopropyl ring, which introduces strain and influences its chemical behavior, making it a valuable compound for specific synthetic applications.
Eigenschaften
Molekularformel |
C8H13BrO |
|---|---|
Molekulargewicht |
205.09 g/mol |
IUPAC-Name |
1-bromo-3-cyclopropyl-3-methylbutan-2-one |
InChI |
InChI=1S/C8H13BrO/c1-8(2,6-3-4-6)7(10)5-9/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
UYOXJXVYUKOLLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CC1)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




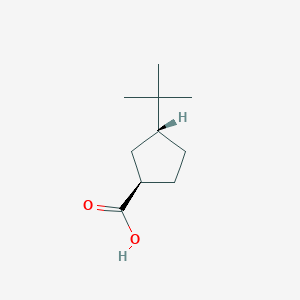
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid](/img/structure/B13543736.png)
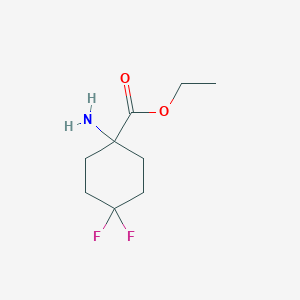
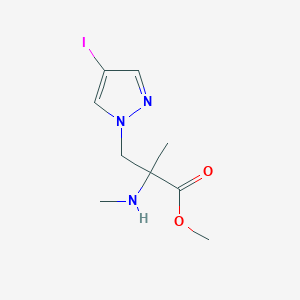
![[2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543751.png)

